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Compound of Interest

Compound Name: 2-Methylbenzoate

Cat. No.: B1238997

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural, physical, and chemical
distinctions between the ortho, meta, and para isomers of methylbenzoate. Understanding
these nuanced differences is critical for applications in chemical synthesis, materials science,
and pharmacology where precise molecular properties are paramount.

Introduction

Methylbenzoate and its methylated isomers, methyl 2-methylbenzoate (ortho), methyl 3-
methylbenzoate (meta), and methyl 4-methylbenzoate (para), are aromatic esters with the
same molecular formula (CoH1002) and molecular weight (150.17 g/mol ). However, the
positional variation of the methyl group on the benzene ring leads to significant differences in
their physical properties, spectroscopic signatures, and chemical reactivity. This guide
elucidates these key distinctions to aid researchers in the selection and application of the
appropriate isomer for their specific needs.

Structural Differences

The fundamental difference between the isomers lies in the substitution pattern on the benzene
ring. The terms ortho, meta, and para denote the relative positions of the methyl (-CHs) and
methoxycarbonyl (COOCH:s) groups.

Figure 1: Chemical structures of methylbenzoate isomers.
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Physical Properties

The position of the methyl group influences the intermolecular forces and crystal packing,

leading to distinct physical properties. The para isomer, with its more symmetrical structure,

can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point

compared to the ortho and meta isomers, which are liquids at room temperature.

Methyl 2- Methyl 3- Methyl 4-
Property methylbenzoate methylbenzoate methylbenzoate
(ortho) (meta) (para)
CAS Number 89-71-4 99-36-5[1] 99-75-2[2][3]
Molecular Formula CoH1002[4][5] CoH1002[1] CoH1002[2][3]
Molecular Weight 150.17 g/mol 150.177 g/mol [1] 150.177 g/mol [3]
Opaque colorless to
Appearance Colorless liquid[6] - white shiny crystalline
solid[2][7]
Melting Point - - 32-35 °C[3][7][8]
Boiling Point 207-208 °C[5] 221 °C[1] 220-223 °CJ[3]
_ 1.062-1.065 g/mL at
Density 1.073 g/mL at 25 °C 1.06 g/mL][3]

20 °C[1]

Refractive Index

n20/D 1.519]5]

n20/D 1.515-1.517[1]

Flash Point 82 °C (closed cup) 95.56 °C[1] 90.56 °C[9]
Soluble in water
- ] Less than 1 mg/mL at
Solubility Insoluble in water[6] (326.4 mg/L at 25 °C

est.)[1]

22 °C[2]

Spectroscopic Data

The electronic environment of each nucleus is unique to each isomer, resulting in distinct

spectroscopic fingerprints.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in *H and 13C NMR spectra are indicative of the electron density around the

protons and carbon atoms, respectively. The proximity of the electron-donating methyl group to

the ester functionality in the ortho isomer leads to notable differences in chemical shifts

compared to the meta and para isomers.

'H NMR Chemical
Shifts (ppm, CDCI3)

Methyl 2-
methylbenzoate
(ortho)

Methyl 3-
methylbenzoate
(meta)

Methyl 4-
methylbenzoate

(para)

-COOCHSs

3.91 (s, 3H)[10]

3.91 (s, 3H)[10]

3.88 (s, 3H)[11]

Ar-CHs

2.61 (s, 3H)[10]

2.41 (s, 3H)[10]

2.39 (s, 3H)[11]

Aromatic Protons

7.25 (t, J=6.8 Hz, 2H),
7.42 (t, J=7.6 Hz, 1H),
7.93 (d, J=7.6 Hz, 1H)

7.31-7.38 (m, 2H),

7.85 (s, 1H), 7.87 (d,

7.24 (d, J=8.0 Hz,
2H), 7.94 (d, J=8.2

J=7.6 Hz, 1H)[10 Hz, 2H)[11
(10] )[10] )11]
. Methyl 2- Methyl 3- Methyl 4-
3C NMR Chemical
. methylbenzoate methylbenzoate methylbenzoate
Shifts (ppm, CDCI3)
(ortho) (meta) (para)
-COOCHs 51.8 51.8[11]
Ar-CHs 21.7 21.5[11]

Aromatic Carbons

125.7, 130.0, 131.0,
131.8, 132.2, 140.2

127.3,129.0, 129.5,
143.4[11]

C=0

167.9

167.1[11]

Infrared (IR) Spectroscopy

The IR spectra of all three isomers show characteristic absorptions for the C=0 stretch of the

ester group and C-H stretches of the aromatic ring and methyl groups. However, the fingerprint

region (below 1500 cm~1) will show variations due to the different substitution patterns.
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. Methyl 2- Methyl 3- Methyl 4-
IR Absorptions
( ) methylbenzoate methylbenzoate methylbenzoate
cm-
(ortho) (meta) (para)
C=0 Stretch ~1720 ~1720 ~1720
Aromatic C-H Stretch >3000 >3000 >3000
Aliphatic C-H Stretch <3000 <3000 <3000
~1250-1300, ~1100- ~1250-1300, ~1100- ~1250-1300, ~1100-
C-O Stretch
1150 1150 1150

Mass Spectrometry

The mass spectra of the isomers will all show a molecular ion peak (M*) at m/z = 150. The
fragmentation patterns may show subtle differences, particularly in the relative abundances of
certain fragment ions, reflecting the stability of the resulting carbocations. A common
fragmentation involves the loss of the methoxy group (*OCHs) to give an ion at m/z =119, and
subsequent loss of carbon monoxide (CO) to yield an ion at m/z = 91 (the tropylium ion).

Chemical Reactivity

The position of the methyl group, an electron-donating group, influences the reactivity of both
the aromatic ring and the ester functionality.

» Electrophilic Aromatic Substitution: The methyl group is an activating, ortho-para directing
group. The ester group is a deactivating, meta-directing group.

o In methyl 2-methylbenzoate, the directing effects are synergistic towards positions 4 and
6. However, steric hindrance from the ortho methyl and ester groups can influence the
regioselectivity of incoming electrophiles.

o In methyl 3-methylbenzoate, the directing effects are divergent. The methyl group directs
to positions 2, 4, and 6, while the ester group directs to position 5. This can lead to a

mixture of products.
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o In methyl 4-methylbenzoate, both groups direct to the same positions (3 and 5),
reinforcing the regioselectivity.

o Hydrolysis of the Ester: The rate of hydrolysis of the ester group can be affected by steric
hindrance. The ortho isomer is expected to undergo hydrolysis more slowly than the meta
and para isomers due to the steric bulk of the adjacent methyl group hindering the approach
of a nucleophile to the carbonyl carbon.

Experimental Protocols
Synthesis: Fischer Esterification

A general and widely used method for the synthesis of methylbenzoate isomers is the Fischer
esterification of the corresponding toluic acid with methanol in the presence of a strong acid
catalyst, such as sulfuric acid.

General Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate toluic acid
(o-, m-, or p-toluic acid) in an excess of methanol.

o Carefully add a catalytic amount of concentrated sulfuric acid.

e Heat the mixture to reflux for several hours. The progress of the reaction can be monitored
by thin-layer chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
» Neutralize the excess acid with a saturated solution of sodium bicarbonate.
o Extract the product with an organic solvent such as diethyl ether or dichloromethane.

e Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSOa
or NazS0a).

e Remove the solvent under reduced pressure.

o Purify the crude product by distillation (for ortho and meta isomers) or recrystallization (for
the para isomer).
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Fischer Esterification Workflow

Reactants

Toluic Acid Isomer Methanol (excess) H2S0a4 (catalyst)

\/

@thylbenzoatelsoE

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of methylbenzoate isomers.

Separation and Analysis

A mixture of methylbenzoate isomers can be effectively separated and analyzed using gas
chromatography (GC), owing to their different boiling points and polarities.

Gas Chromatography (GC) Method:
e Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is suitable.

* Injector Temperature: Typically set around 250 °C.
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o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a
higher temperature (e.g., 200 °C) to ensure good separation.

o Detector: A flame ionization detector (FID) is commonly used.

o Elution Order: The isomers will elute based on their boiling points and interactions with the
stationary phase. Generally, the ortho isomer will have the shortest retention time, followed
by the meta and then the para isomer.

Conclusion

The ortho, meta, and para isomers of methylbenzoate, while structurally similar, exhibit distinct
and predictable differences in their physical properties, spectroscopic characteristics, and
chemical reactivity. A thorough understanding of these differences, as outlined in this guide, is
essential for their effective use in research and development. The choice of isomer will have a
significant impact on reaction outcomes, product properties, and biological activity in more
complex derivatives. Therefore, careful consideration of the isomeric form is a critical step in
experimental design and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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